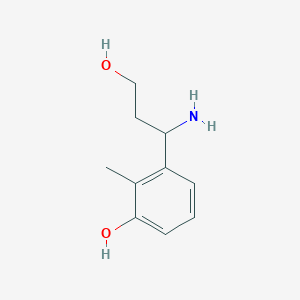![molecular formula C11H13BrN2 B12966553 4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a bromopyridine moiety attached to a bicyclic azabicycloheptane framework, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromopyridine derivative and the azabicycloheptane framework.
Coupling Reaction: The bromopyridine derivative is coupled with the azabicycloheptane framework using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and oxidation states.
Cycloaddition Reactions: The bicyclic framework allows for cycloaddition reactions, which can be used to create more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Cycloaddition Reactions: Catalysts such as palladium and rhodium are employed under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties .
科学的研究の応用
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane has several applications in scientific research:
作用機序
The mechanism of action of 4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved include signal transduction and metabolic pathways that are critical for cellular function .
類似化合物との比較
Similar Compounds
Epibatidine: A compound with a similar azabicycloheptane framework, known for its potent analgesic properties.
Nicotine: Another compound with a bicyclic structure that interacts with nicotinic acetylcholine receptors.
Bromopyridine Derivatives: Various derivatives with different substituents on the pyridine ring, used in medicinal chemistry.
Uniqueness
4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane is unique due to its combination of a bromopyridine moiety and an azabicycloheptane framework, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for research and development in multiple fields .
特性
分子式 |
C11H13BrN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
4-(6-bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13BrN2/c12-10-2-1-9(7-13-10)11-3-5-14(8-11)6-4-11/h1-2,7H,3-6,8H2 |
InChIキー |
GSUDENADCDUHJQ-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1(C2)C3=CN=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)

![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)







![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)

